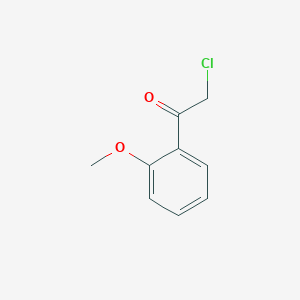

2-Chloro-1-(2-methoxyphenyl)ethanone

Description

Propriétés

IUPAC Name |

2-chloro-1-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYXYWNUQMKTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366552 | |

| Record name | 2-chloro-1-(2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53688-19-0 | |

| Record name | 2-chloro-1-(2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Representations of 2 Chloro 1 2 Methoxyphenyl Ethanone

IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-chloro-1-(2-methoxyphenyl)ethanone . This name is derived by identifying the parent structure, an ethanone (B97240), which is substituted with a chloro group at the second carbon position and a 2-methoxyphenyl group at the first carbon position.

Common Synonyms and Chemical Identifiers

Beyond its formal IUPAC name, this compound is also known by several synonyms. A prevalent common name is o-methoxy-alpha-chloroacetophenone . The "o-" (ortho) prefix indicates the position of the methoxy (B1213986) group on the phenyl ring relative to the chloroacetophenone group. Other identifiers are crucial for database searches and regulatory purposes.

Interactive Table 1: Chemical Identifiers for this compound

| Identifier Type | Identifier |

| CAS Number | 6240-20-6 |

| PubChem CID | 2106920 nih.gov |

| Molecular Formula | C9H9ClO2 |

| InChI | InChI=1S/C9H9ClO2/c1-12-8-4-2-3-5-9(8)10(11)6-7/h2-5H,6H2,1H3 |

| SMILES | COC1=CC=CC=C1C(=O)CCl |

Structural Isomers and Analogues: Positional and Functional Group Variations

The properties and reactivity of a molecule can be significantly altered by changes in its structure. This subsection explores the isomers and analogues of this compound.

Positional Isomers:

Positional isomers have the same molecular formula but differ in the position of substituents on a parent structure. In the case of 2-Chloro-1-(methoxyphenyl)ethanone, the position of the methoxy group on the phenyl ring can vary, leading to the meta (m-) and para (p-) isomers.

2-Chloro-1-(3-methoxyphenyl)ethanone (meta-isomer): In this isomer, the methoxy group is at the third position of the phenyl ring.

2-Chloro-1-(4-methoxyphenyl)ethanone (para-isomer): Here, the methoxy group is at the fourth position of the phenyl ring. nih.govtcichemicals.comsigmaaldrich.com This isomer is also commonly referred to as 4-Methoxyphenacyl chloride or 2-Chloro-4'-methoxyacetophenone. nih.govtcichemicals.com

Interactive Table 2: Positional Isomers of 2-Chloro-1-(methoxyphenyl)ethanone

| Isomer Name | Position of Methoxy Group | CAS Number |

| This compound | ortho | 6240-20-6 |

| 2-Chloro-1-(3-methoxyphenyl)ethanone | meta | 53688-19-0 labshake.com |

| 2-Chloro-1-(4-methoxyphenyl)ethanone | para | 2196-99-8 nih.gov |

Functional Group Analogues:

Functional group analogues are compounds that have a similar carbon skeleton but differ in their functional groups. These variations can lead to significant differences in chemical reactivity and biological activity.

2-Bromo-1-(2-methoxyphenyl)ethanone: In this analogue, the chloro group is replaced by a bromo group. bldpharm.com This substitution can alter the compound's reactivity in nucleophilic substitution reactions.

1-(2-Methoxyphenyl)ethanol: This compound is a reduction product of this compound, where the ketone is reduced to a secondary alcohol and the chlorine is replaced by a hydrogen. nist.gov

2-Chloro-1-phenylethanone: This analogue lacks the methoxy group on the phenyl ring. nih.govnist.gov It is also known as phenacyl chloride. nih.gov The absence of the electron-donating methoxy group can influence the electrophilicity of the carbonyl carbon.

2-Chloro-1-(2-hydroxyphenyl)ethanone: Here, the methoxy group is replaced by a hydroxyl group. This introduces the potential for hydrogen bonding and alters the electronic properties of the aromatic ring.

3-Chloroazetidin-2-ones: These compounds represent a more complex structural analogy, where the chloroacetyl group is incorporated into a four-membered lactam ring system.

Interactive Table 3: Functional Group Analogues of this compound

| Analogue Name | Key Functional Group Difference | Molecular Formula |

| 2-Bromo-1-(2-methoxyphenyl)ethanone bldpharm.com | Bromine instead of Chlorine | C9H9BrO2 |

| 1-(2-Methoxyphenyl)ethanol nist.gov | Alcohol instead of Ketone, H instead of Cl | C9H12O2 nist.gov |

| 2-Chloro-1-phenylethanone nih.govnist.gov | Lacks methoxy group | C8H7ClO nist.gov |

| 2-Chloro-1-(4-hydroxyphenyl)ethanone sigmaaldrich.com | Hydroxyl instead of methoxy (para position) | C8H7ClO2 sigmaaldrich.com |

Synthetic Methodologies for 2 Chloro 1 2 Methoxyphenyl Ethanone

Classical Synthetic Routes

Traditional methods for the synthesis of 2-Chloro-1-(2-methoxyphenyl)ethanone primarily rely on two fundamental organic reactions: Friedel-Crafts acylation and the halogenation of a precursor ketone. These routes are well-documented and widely employed in both academic and industrial settings.

Chloroacetylation Approaches

Direct chloroacetylation of an appropriately substituted aromatic ring serves as a direct route to this compound. This approach involves the introduction of a chloroacetyl group (-COCH₂Cl) onto the aromatic nucleus.

Friedel-Crafts Acylation Strategies

A prominent and widely utilized method for the synthesis of aryl ketones is the Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com In the context of producing this compound, this strategy can be employed in a two-step sequence. First, the precursor ketone, 2-methoxyacetophenone, is synthesized via the Friedel-Crafts acylation of anisole (B1667542) with acetyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). tamu.eduyoutube.com

The methoxy (B1213986) group (-OCH₃) on the anisole ring is an ortho-, para-directing group, meaning it activates these positions towards electrophilic attack. wisc.edu Consequently, the acylation of anisole yields a mixture of 2-methoxyacetophenone and 4-methoxyacetophenone. youtube.com The separation of these isomers is a critical step in obtaining the desired precursor for the subsequent halogenation.

The general mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride with the Lewis acid catalyst. This acylium ion then attacks the electron-rich aromatic ring of anisole, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the ketone product. wikipedia.org

A typical experimental procedure involves the slow addition of acetyl chloride to a suspension of aluminum chloride in a suitable solvent like dichloromethane (B109758), followed by the addition of anisole at a controlled temperature. tamu.edu The reaction is then quenched, and the product mixture is worked up to isolate the desired 2-methoxyacetophenone.

Halogenation of Precursor Ketones

Once the precursor, 2-methoxyacetophenone, is obtained, the next step involves the selective chlorination of the α-carbon (the carbon atom adjacent to the carbonyl group). This transformation is a common method for the synthesis of α-halo ketones. nih.gov

Several chlorinating agents can be employed for this purpose, with sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) being among the most common. google.comresearchgate.net The reaction with sulfuryl chloride is often carried out in an inert solvent and can be promoted by radical initiators or proceed via an ionic mechanism. scribd.com It has been reported that for the alpha-chlorination of aryl ketones, sulfuryl chloride is a highly effective reagent. google.com

The use of N-chlorosuccinimide offers a milder alternative for α-chlorination. NCS is a source of electrophilic chlorine and can react with the enol or enolate form of the ketone to introduce a chlorine atom at the α-position. researchgate.net

The table below summarizes representative conditions for the halogenation of acetophenone (B1666503) derivatives, which are analogous to the chlorination of 2-methoxyacetophenone.

Interactive Data Table: Halogenation of Substituted Acetophenones

| Precursor Ketone | Halogenating Agent | Solvent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3-Hydroxyacetophenone | Sulfuryl Chloride | Methanol (B129727)/Ethyl acetate/Dichloromethane | Room Temperature | 2-Chloro-1-(3-hydroxyphenyl)ethanone | 95 | nih.gov |

| 4'-Methoxyacetophenone | N-Chlorosuccinimide | Ionic Liquid | [BMIM(SO₃H)][OTf] | 2-Chloro-1-(4-methoxyphenyl)ethanone | High | researchgate.net |

Modern Synthetic Innovations

In recent years, significant efforts have been directed towards the development of more sustainable and efficient methods for the synthesis of α-chloro ketones. These modern approaches often utilize catalytic systems that offer high selectivity and milder reaction conditions compared to classical methods.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its principles have been applied to the α-chlorination of carbonyl compounds. nih.gov Chiral amines can catalyze the enantioselective α-chlorination of aldehydes and ketones. organic-chemistry.orgnih.gov The mechanism typically involves the formation of an enamine intermediate from the reaction of the ketone with the chiral amine catalyst. This enamine then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to introduce a chlorine atom at the α-position in a stereocontrolled manner. organic-chemistry.org

While much of the research in this area has focused on aldehydes, the extension of these methods to ketones, including aryl ketones, is an active area of investigation. The development of highly efficient and selective organocatalytic systems for the α-chlorination of 2-methoxyacetophenone would represent a significant advancement, potentially providing access to enantiomerically enriched this compound.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers another modern avenue for the synthesis of α-chloro ketones. Catalysts based on metals such as copper and palladium have been shown to be effective in various halogenation reactions. beilstein-journals.orgmdpi.com Copper catalysts, in particular, are attractive due to their low cost and versatile reactivity. beilstein-journals.org Copper(II) species can catalyze the C-H chlorination of various substrates.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and while not a direct method for α-chlorination, they can be employed in multi-step synthetic sequences. mdpi.comresearchgate.net More direct approaches involving transition metal-catalyzed C-H activation and subsequent chlorination are of growing interest. These methods have the potential to offer high regioselectivity under mild conditions.

The table below provides a conceptual overview of potential modern synthetic approaches, drawing on analogous reported transformations.

Interactive Data Table: Conceptual Modern Synthetic Approaches

| Synthetic Approach | Catalyst Type | Chlorine Source | Key Features | Potential Application |

| Organocatalytic α-Chlorination | Chiral Amine (e.g., Proline derivative) | N-Chlorosuccinimide (NCS) | Enantioselective, mild conditions | Asymmetric synthesis of this compound |

| Copper-Catalyzed C-H Chlorination | Copper(II) salt | Various chlorine sources | Direct C-H functionalization | Regioselective α-chlorination of 2-methoxyacetophenone |

Stereoselective Synthesis of Chiral Analogues (e.g., via Bioreduction of Related Ketones)

The production of enantiomerically pure chiral alcohols, which are precursors to the chiral analogues of this compound, can be effectively achieved through the bioreduction of the corresponding prochiral ketone. This method is favored for its high stereoselectivity and environmentally benign reaction conditions.

The primary approach involves the asymmetric reduction of the carbonyl group in this compound to yield the corresponding chiral alcohol, (S)- or (R)-2-chloro-1-(2-methoxyphenyl)ethanol. This transformation is often accomplished using biocatalysts such as whole-cell microorganisms or isolated enzymes. Baker's yeast (Saccharomyces cerevisiae) is a commonly employed biocatalyst for the asymmetric reduction of α-chloro ketones. For instance, the bioreduction of 2-chloro-1-phenylethanone derivatives using baker's yeast has been shown to produce the corresponding (S)-alcohols with high yields (often exceeding 74%) and excellent enantiomeric excess (ee) of over 97%. This method's advantages include mild reaction conditions, low cost, and simple operation, making it a viable option for large-scale production.

In addition to whole-cell systems, isolated carbonyl reductases (CREDs) and alcohol dehydrogenases (ADHs) offer a more controlled approach to stereoselective reduction. These enzymes, often produced through recombinant DNA technology, can exhibit high substrate specificity and enantioselectivity. The choice of enzyme is critical and often requires screening a library of reductases to identify one with optimal activity and selectivity for the target substrate. For example, alcohol dehydrogenases from various microbial sources have been successfully used for the stereoselective reduction of α-chloro ketones, yielding the corresponding halohydrins with high diastereomeric and enantiomeric excess.

The general scheme for the bioreduction of this compound is depicted below:

Scheme 1: Bioreduction of this compoundThis compound is reduced to the corresponding chiral alcohol using a biocatalyst. The stereochemical outcome (S or R) is dependent on the specific enzyme used.

The following table summarizes representative results for the bioreduction of analogous α-chloro ketones, demonstrating the potential of this methodology for the synthesis of chiral precursors to analogues of this compound.

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2-Chloro-1-phenylethanone | Baker's Yeast | (S)-2-Chloro-1-phenylethanol | >74 | >97 |

| Ethyl 4-chloroacetoacetate | Lactobacillus kefir | Ethyl (S)-4-chloro-3-hydroxybutanoate | 97 | 99.5 |

| 2-Chloro-1-(3-chlorophenyl)ethanone | Hansenula polymorpha | (S)-2-Chloro-1-(3-chlorophenyl)ethanol | - | 73.8 |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | LkADH M3 (mutant ADH) | (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | >99 | >99.5 |

Reaction Conditions and Yield Optimization Studies

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 2-methoxyanisole (guaiacol) with chloroacetyl chloride. The optimization of reaction conditions, including the choice of solvent, temperature, and catalyst, is critical for maximizing the yield and minimizing the formation of byproducts.

The selection of a solvent plays a significant role in the efficacy of the Friedel-Crafts acylation. Solvents can influence the solubility of reactants and the Lewis acid catalyst, as well as the stability of the intermediate acylium ion.

Non-polar solvents , such as dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), and 1,2-dichloroethane, are commonly used. These solvents are generally inert and facilitate the reaction by dissolving the reactants and the catalyst-acylating agent complex. Dichloromethane is often a preferred solvent due to its relatively low boiling point, which simplifies product isolation.

Polar solvents , such as nitrobenzene, can also be employed. In some cases, polar solvents can enhance the rate of reaction. However, they can also form stable complexes with the Lewis acid catalyst, potentially reducing its activity. The use of nitrobenzene often requires higher reaction temperatures.

The choice of solvent can also influence the regioselectivity of the acylation, although for 2-methoxyanisole, acylation is expected to occur predominantly at the position para to the methoxy group due to steric hindrance from the ortho-methoxy group.

Temperature is a critical parameter in controlling the rate and selectivity of Friedel-Crafts acylation.

Low temperatures (typically 0-5 °C) are often employed at the initial stage of the reaction, especially during the addition of the acylating agent, to control the exothermic nature of the reaction and prevent the formation of side products.

Elevated temperatures may be required to drive the reaction to completion. The optimal temperature is highly dependent on the reactivity of the substrate and the catalyst system used. For less reactive substrates, heating the reaction mixture may be necessary. However, excessively high temperatures can lead to decomposition of the product and the formation of polymeric byproducts.

The reaction is typically carried out at atmospheric pressure .

The choice and amount of catalyst are paramount in Friedel-Crafts acylation. Lewis acids are the most common catalysts, with their primary function being to generate the highly electrophilic acylium ion from the chloroacetyl chloride.

Lewis Acid Catalysts : Aluminum chloride (AlCl₃) is a traditional and highly effective catalyst for this reaction. Other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used. The reactivity of the Lewis acid should be matched with the reactivity of the aromatic substrate. For activated rings like 2-methoxyanisole, milder Lewis acids can sometimes be employed to improve selectivity.

Solid Acid Catalysts : In an effort to develop more environmentally friendly processes, solid acid catalysts such as zeolites (e.g., H-beta, HY), heteropolyacids, and sulfated zirconia have been investigated for Friedel-Crafts acylations. These catalysts offer advantages in terms of ease of separation and reusability. For the acylation of aromatic ethers like dimethoxybenzene, catalysts such as Amberlyst-15 have shown good activity.

Catalyst Loading : A stoichiometric amount of the Lewis acid catalyst is often required because the product ketone can form a complex with the catalyst, rendering it inactive. This complexation necessitates a workup step involving hydrolysis to liberate the product. In some cases, particularly with highly active substrates or solid acid catalysts, catalytic amounts can be used.

The table below summarizes typical conditions for the Friedel-Crafts acylation of related methoxy-substituted aromatic compounds, which can be extrapolated to the synthesis of this compound.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Anisole | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | ~90 (p-isomer) |

| 1,2-Dimethoxybenzene (Veratrole) | Acetic Anhydride | Zeolite HY | Neat | 90 | High selectivity for 3,4-dimethoxyacetophenone |

| Guaiacol | Vinyl Acetate | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Neat | 170 | 96.6 (conversion) |

| 2-Methoxynaphthalene | Acetyl Chloride | H-Mordenite | Sulfolane | 100-150 | ~35-40 (conversion) |

Industrial Scale Preparation Methods

The industrial-scale synthesis of this compound via Friedel-Crafts acylation presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Raw Material Handling : Chloroacetyl chloride is a corrosive and moisture-sensitive reagent, requiring specialized handling and storage facilities. Anhydrous conditions are critical for the success of the reaction, as moisture will deactivate the Lewis acid catalyst.

Reaction Control : The Friedel-Crafts acylation is highly exothermic. Effective heat management is crucial on a large scale to prevent runaway reactions. This is typically achieved through the use of jacketed reactors with efficient cooling systems and controlled addition of the reactants.

Catalyst Management : The use of stoichiometric amounts of Lewis acids like AlCl₃ generates a significant amount of acidic waste during the aqueous workup. This waste stream requires neutralization and proper disposal, adding to the cost and environmental impact of the process. The development and implementation of recyclable solid acid catalysts is a key area of research for making the industrial process greener and more economical.

Product Isolation and Purification : The workup procedure involves quenching the reaction mixture with water or dilute acid to decompose the catalyst-product complex. This is followed by extraction of the product into an organic solvent. The crude product is then purified, typically by distillation or recrystallization, to achieve the desired purity.

Process Safety : The evolution of hydrogen chloride (HCl) gas during the reaction is a major safety concern. Industrial reactors must be equipped with scrubbers to neutralize the HCl gas. The flammable nature of many organic solvents also necessitates the use of explosion-proof equipment and adherence to strict safety protocols.

Due to these challenges, continuous flow processes are being explored as an alternative to traditional batch reactors for Friedel-Crafts acylations. Flow chemistry can offer better control over reaction parameters, improved heat transfer, and enhanced safety, making it an attractive option for the industrial production of this compound.

Chemical Reactivity and Transformations of 2 Chloro 1 2 Methoxyphenyl Ethanone

Reactivity of the Alpha-Haloketone Moiety

The primary site of reactivity in 2-Chloro-1-(2-methoxyphenyl)ethanone is the α-carbon, which is susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone for the synthesis of various more complex molecules.

Nucleophilic substitution is a predominant reaction pathway for this compound, where the chlorine atom is displaced by a nucleophile.

While specific examples of alcoholysis and hydrolysis directly on this compound are not extensively detailed in the provided search results, the general reactivity of α-haloketones suggests that these reactions are feasible. nih.gov For instance, hydrolysis would lead to the formation of 2-hydroxy-1-(2-methoxyphenyl)ethanone. Alcoholysis, the reaction with an alcohol, would yield the corresponding α-alkoxy ketone. The methoxy (B1213986) group on the phenyl ring can influence the reaction rate by affecting the electrophilicity of the carbonyl carbon. nbinno.com

Table 1: Representative Substitution Reactions with Oxygen Nucleophiles

| Nucleophile | Product | Reaction Type |

| Water (H₂O) | 2-Hydroxy-1-(2-methoxyphenyl)ethanone | Hydrolysis |

| Alcohol (ROH) | 2-Alkoxy-1-(2-methoxyphenyl)ethanone | Alcoholysis |

The reaction of this compound with various amines (amination) is a well-documented transformation. This reaction is a key step in the synthesis of α-amino ketones, which are valuable intermediates in pharmaceutical chemistry. For example, reaction with isopropylamine or tert-butylamine leads to the formation of the corresponding N-substituted aminoketone hydrochlorides. scihorizon.com These reactions are typically carried out by heating the α-haloketone with an excess of the amine in a suitable solvent like acetonitrile or dioxane. scihorizon.com

Table 2: Examples of Amination Reactions

| Amine | Product |

| Isopropylamine | 1-(2-Methoxyphenyl)-2-(isopropylamino)ethanone |

| tert-Butylamine | 2-(tert-Butylamino)-1-(2-methoxyphenyl)ethanone |

Sulfur nucleophiles are known to be highly effective in substitution reactions. libretexts.org Thiolate anions, generated from thiols, readily displace the chloride in α-haloketones to form α-thio ketones. This reactivity extends to other sulfur-containing nucleophiles as well. Although specific examples with this compound were not found in the search results, the general principle of high sulfur nucleophilicity suggests that reactions with thiols (R-SH) would efficiently yield 2-(alkylthio)-1-(2-methoxyphenyl)ethanones. libretexts.org

Table 3: Expected Substitution Reactions with Sulfur Nucleophiles

| Nucleophile | Expected Product |

| Thiol (RSH) | 2-(Alkylthio)-1-(2-methoxyphenyl)ethanone |

| Thiolate (RS⁻) | 2-(Alkylthio)-1-(2-methoxyphenyl)ethanone |

Elimination reactions of α-haloketones can occur, typically in the presence of a strong, non-nucleophilic base. youtube.comlibretexts.org In such reactions, a proton from the carbon adjacent to the carbonyl group (the α'-carbon) and the halide are removed, leading to the formation of an α,β-unsaturated ketone. For this compound, this would involve the removal of a proton from the methyl group of the acetyl moiety, which is not present. Therefore, classical E1 or E2 elimination reactions to form a carbon-carbon double bond are not a primary pathway for this specific molecule under standard conditions. libretexts.orgutdallas.edu

The Meinwald rearrangement is a characteristic reaction of epoxides (oxiranes), which can be synthesized from α-haloketones. nih.govresearchgate.net The corresponding oxirane to this compound is 2-(2-methoxyphenyl)oxirane. nih.gov This epoxide, under acidic or Lewis acidic conditions, can undergo a rearrangement to form an aldehyde. nih.govsci-hub.se This process involves the migration of a hydride or an aryl group. Given the structure of 2-(2-methoxyphenyl)oxirane, the rearrangement would likely lead to the formation of (2-methoxyphenyl)acetaldehyde. This reaction is a valuable method for converting epoxides into carbonyl compounds. nih.gov

Nucleophilic Substitution Reactions at the Chloromethyl Carbon

Reactivity of the Carbonyl Group

The carbonyl group (C=O) in this compound is a key site for chemical reactions. The carbon atom of this group is electrophilic, making it a target for nucleophiles. The presence of the electron-donating methoxy group on the aromatic ring increases the electron density on the carbonyl carbon, which can influence its reactivity towards nucleophilic attack nbinno.com.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the breaking of the pi bond and the formation of a tetrahedral intermediate. ucalgary.cayoutube.com This intermediate is then typically protonated to yield an alcohol. ucalgary.ca The reaction can be catalyzed by either acid or base, depending on the nature of the nucleophile. ucalgary.calibretexts.orgyoutube.com Strong, anionic nucleophiles can add directly, whereas weaker, neutral nucleophiles often require acid catalysis to activate the carbonyl group. ucalgary.ca

Common nucleophilic addition reactions for this class of compounds include the formation of cyanohydrins and the addition of organometallic reagents. For instance, the addition of cyanide (CN⁻) results in a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group on the same carbon. libretexts.org

| Nucleophile (Reagent) | Product Type | General Mechanism |

|---|---|---|

| R-MgX (Grignard Reagent) | Tertiary Alcohol | The carbanion from the Grignard reagent attacks the carbonyl carbon, followed by acidic workup to protonate the resulting alkoxide. |

| HCN / KCN | Cyanohydrin | The cyanide ion attacks the carbonyl carbon, followed by protonation of the oxygen. libretexts.org |

| H₂O (Water) | Hydrate (Gem-diol) | Water adds across the C=O double bond to form a geminal diol, which is often in equilibrium with the ketone. youtube.com |

| R-OH (Alcohol) | Hemiacetal / Acetal | Alcohol adds to the carbonyl group, typically under acid catalysis, to form a hemiacetal, which can react further to form an acetal. libretexts.org |

Reduction Reactions to Corresponding Alcohols

The carbonyl group of this compound can be readily reduced to form the corresponding secondary alcohol, 2-chloro-1-(2-methoxyphenyl)ethanol. This transformation is a cornerstone in the synthesis of chiral intermediates for pharmaceuticals. acs.orgmdpi.com

Both chemical and biocatalytic methods are employed for this reduction.

Chemical Reduction: Standard reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. ucalgary.ca

Biocatalytic Reduction: There is extensive research on the enzymatic reduction of substituted chloroacetophenones using ketoreductases (KREDs). acs.orgresearchgate.netresearchgate.net These biocatalytic methods are highly valued for their exceptional stereoselectivity, often producing a single enantiomer of the alcohol with very high enantiomeric excess (ee) and yield. acs.orgmdpi.comresearchgate.net Studies on analogous compounds, such as 2-chloro-1-(3,4-difluorophenyl)ethanone and 2-chloro-1-(2,4-dichlorophenyl)ethanone, have demonstrated conversions approaching 100% with an enantiomeric excess greater than 99.9%. acs.orgresearchgate.net

| Reagent/Catalyst | Product | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 2-chloro-1-(2-methoxyphenyl)ethanol | Standard, mild chemical reductant; produces a racemic mixture of the alcohol. |

| Ketoreductase (KRED) Enzymes | (R)- or (S)-2-chloro-1-(2-methoxyphenyl)ethanol | High yield and excellent enantioselectivity (>99% ee); environmentally friendly conditions. acs.orgresearchgate.net |

| CBS Catalysts (e.g., (S)-2-Me-CBS) with Borane | Chiral 2-chloro-1-(2-methoxyphenyl)ethanol | Catalytic asymmetric reduction; provides high enantiomeric excess (e.g., 93-95% ee for analogs). acs.org |

Oxidation Reactions

In contrast to aldehydes, ketones are generally resistant to oxidation under mild conditions. The oxidation of a ketone requires breaking a carbon-carbon bond, which necessitates harsh reaction conditions and powerful oxidizing agents (e.g., potassium permanganate with heat and acid). Such reactions typically lead to a mixture of carboxylic acid products and are not considered synthetically useful for a complex molecule like this compound, as they would likely degrade the molecule. Specific research findings on the controlled oxidation of the carbonyl group in this particular compound are not prominent in the scientific literature.

Reactivity of the Methoxyphenyl Ring

The aromatic ring is the second major site of reactivity, primarily undergoing electrophilic aromatic substitution. The reactivity and orientation of these substitutions are governed by the existing substituents: the methoxy group (-OCH₃) and the chloroacetyl group (-COCH₂Cl).

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The outcome of the reaction is determined by the directing effects of the substituents already on the ring. wikipedia.org

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director. It increases the electron density of the ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org In this molecule, the methoxy group is at the C2 position, so it directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.

Chloroacetyl Group (-COCH₂Cl): This is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive. It would direct an incoming electrophile to the C5 position (meta).

In a competitive scenario like this, the powerful activating effect of the methoxy group dominates the deactivating effect of the chloroacetyl group. Therefore, electrophilic substitution is expected to occur primarily at the positions activated by the methoxy group, namely the C4 and C6 positions.

| Reaction Type | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-1-(4-nitro-2-methoxyphenyl)ethanone and 2-Chloro-1-(6-nitro-2-methoxyphenyl)ethanone |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2-Chloro-1-(4-bromo-2-methoxyphenyl)ethanone and 2-Chloro-1-(6-bromo-2-methoxyphenyl)ethanone |

| Sulfonation | Fuming H₂SO₄ | 4-(2-chloroacetyl)-3-methoxybenzenesulfonic acid and 2-(2-chloroacetyl)-3-methoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at the C4 and C6 positions. |

Functional Group Interconversions on the Aromatic Ring

Functional group interconversions involve the transformation of one functional group into another. For this compound, the most significant interconversion on the aromatic ring is the cleavage of the methyl ether.

The methoxy group can be converted into a hydroxyl group (a phenol) via demethylation. This transformation is synthetically valuable as it exposes a phenolic hydroxyl group that can be used for further modifications. Common reagents for cleaving aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) or other reagents like trimethylsilyl iodide (TMSI). wikipedia.org

| Transformation | Reagent | Product |

|---|---|---|

| Demethylation | Boron Tribromide (BBr₃) in Dichloromethane (B109758) (DCM) | 2-Chloro-1-(2-hydroxyphenyl)ethanone |

Applications of 2 Chloro 1 2 Methoxyphenyl Ethanone As a Synthetic Intermediate

Construction of Heterocyclic Systems

The dual functionality of 2-Chloro-1-(2-methoxyphenyl)ethanone makes it an ideal starting material for synthesizing a variety of heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms. The α-haloketone moiety is a classic electrophile for reactions that form five- and six-membered rings.

Imidazoles: The synthesis of 2,4-disubstituted imidazoles can be effectively achieved through the condensation of α-halo ketones with amidines. orgsyn.org In this reaction, this compound reacts with a suitable amidine, such as benzamidine, in the presence of a base. The reaction proceeds via initial nucleophilic substitution of the chlorine atom by one of the amidine nitrogen atoms, followed by intramolecular cyclization and dehydration to yield the imidazole ring. This method provides a straightforward route to imidazoles bearing a 2-methoxyphenyl group at the 4-position. orgsyn.org

Quinazolines: While direct synthesis of the quinazoline core from this compound is not a standard method, the compound can serve as a precursor to intermediates used in quinazoline synthesis. Many established routes to quinazolines begin with 2-aminobenzophenones or related structures. nih.govorganic-chemistry.org this compound can be used in Friedel-Crafts-type reactions or other carbon-carbon bond-forming reactions to synthesize a more complex ketone, which can then be converted through further steps (e.g., nitration, reduction to an amine, and cyclization) into a quinazoline derivative. mdpi.com

| Heterocycle | Reactants | Key Reaction Type |

| Imidazole | This compound, Amidine (e.g., Benzamidine) | Condensation / Cyclization |

| Quinazoline | Intermediate from this compound, Nitrogen source (e.g., Ammonium acetate) | Multi-step synthesis involving cyclocondensation |

Oxiranes: Oxiranes, or epoxides, can be synthesized from α-halo ketones through the Darzens condensation reaction. wikipedia.org This reaction involves the treatment of the α-halo ketone with a carbonyl compound (an aldehyde or another ketone) in the presence of a base. The base deprotonates the α-carbon, creating a carbanion that attacks the carbonyl group of the other reactant. Subsequent intramolecular nucleophilic substitution, where the newly formed alkoxide displaces the chloride ion, results in the formation of an α,β-epoxy ketone. wikipedia.orgorganic-chemistry.org This provides a method for creating complex oxiranes with specific stereochemistry.

Benzofurans: The synthesis of benzofurans often involves the intramolecular cyclization of 2-alkoxyaryl ketones. A common strategy for synthesizing 2-substituted benzofurans starts with an o-hydroxyacetophenone derivative. While this compound possesses a methoxy (B1213986) group, it can be readily converted to the required precursor. Demethylation of the methoxy group yields 2-Chloro-1-(2-hydroxyphenyl)ethanone. Treatment of this intermediate with a base promotes intramolecular O-alkylation, where the phenoxide attacks the carbon bearing the chlorine atom, leading to the formation of the benzofuran ring system after dehydration.

| Heterocycle | Reactants / Intermediates | Key Reaction Type |

| Oxirane | This compound, Aldehyde/Ketone, Base | Darzens Condensation |

| Benzofuran | 2-Chloro-1-(2-hydroxyphenyl)ethanone (from demethylation), Base | Intramolecular Williamson Ether Synthesis / Cyclization |

Thiazoles (related to Thiazolidinones): The Hantzsch thiazole synthesis is a classical and widely used method for preparing thiazole rings, which are core structures in many thiazolidinone derivatives. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. nih.govresearchgate.net When this compound is reacted with a thioamide, such as thiobenzamide, the sulfur atom acts as a nucleophile, attacking the α-carbon and displacing the chloride. The resulting intermediate then undergoes cyclization and dehydration to form the 2,4-disubstituted thiazole ring. organic-chemistry.org

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved from thiosemicarbazide derivatives. This compound can be reacted with thiosemicarbazide to form a thiosemicarbazone. This intermediate can then undergo oxidative cyclization, often using reagents like ferric chloride or acidic conditions, to close the ring and form the 5-substituted-2-amino-1,3,4-thiadiazole structure.

| Heterocycle | Reactants | Key Reaction Type |

| Thiazole | This compound, Thioamide/Thiourea | Hantzsch Thiazole Synthesis |

| 1,3,4-Thiadiazole | This compound, Thiosemicarbazide | Condensation followed by Oxidative Cyclization |

Precursor for Complex Organic Molecules

Beyond heterocycle synthesis, this compound is a valuable starting point for creating other functionalized organic molecules through reactions targeting its ketone and chloro groups.

The carbonyl group of this compound can be selectively reduced to a hydroxyl group to form substituted ethanol derivatives. Standard reducing agents, such as sodium borohydride (NaBH₄), can convert the ketone into a secondary alcohol, yielding 2-chloro-1-(2-methoxyphenyl)ethanol. This product retains the reactive chlorine atom, allowing for subsequent nucleophilic substitution reactions to introduce a wide variety of functional groups, thus creating a range of disubstituted ethanol compounds. These chloro-alcohols are useful intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde. nih.govresearchgate.net While this compound is not a direct substrate for this condensation, it serves as an excellent precursor to a modified ketone that can then participate in the reaction. The chlorine atom can first be displaced by a nucleophile. For example, reaction with a carbanion can introduce a new alkyl or aryl group at the α-position. The resulting ketone can then undergo a base-catalyzed Claisen-Schmidt condensation with a substituted benzaldehyde (B42025) to produce a highly functionalized chalcone (B49325) derivative. nih.gov This two-step approach significantly broadens the scope of accessible chalcone structures.

| Target Molecule | Reactants | Key Reaction Type(s) |

| Substituted Ethanol | This compound, Reducing Agent (e.g., NaBH₄) | Carbonyl Reduction |

| Chalcone Derivative | Intermediate from this compound, Aromatic Aldehyde, Base | Nucleophilic Substitution followed by Claisen-Schmidt Condensation |

Diversification of Chemical Libraries for Research Applications

This compound is a valuable building block in combinatorial chemistry, a field focused on the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. These libraries are essential for high-throughput screening in drug discovery and materials science. The reactivity of the α-haloketone moiety in this compound makes it an ideal starting material for generating a wide array of molecular structures.

One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound (such as thiourea or a substituted thioamide) to form a thiazole ring. organic-chemistry.orgresearchgate.net Thiazoles are a class of heterocyclic compounds that are prevalent in many biologically active molecules and pharmaceuticals. researchgate.net

By systematically varying the thioamide reactant, a diverse library of 2,4-disubstituted thiazoles can be generated from the common this compound precursor. The 'R' group on the thioamide and the 2-methoxyphenyl group from the ketone become substituents on the final thiazole ring, allowing for controlled structural diversification. This strategy enables the exploration of a vast chemical space around a core scaffold, which is crucial for identifying structure-activity relationships (SAR) during lead optimization in drug development. nih.gov

The table below illustrates the potential for diversification using the Hantzsch synthesis with this compound as the starting α-haloketone.

| Thioamide Reactant (R-C(=S)NH₂) | Resulting Thiazole Product Core Structure |

|---|---|

| Thiourea (R = NH₂) | 2-Amino-4-(2-methoxyphenyl)thiazole |

| N-Phenylthiourea (R = NHPh) | 4-(2-methoxyphenyl)-N-phenylthiazol-2-amine |

| Thioacetamide (R = CH₃) | 4-(2-methoxyphenyl)-2-methylthiazole |

| Thiobenzamide (R = Phenyl) | 4-(2-methoxyphenyl)-2-phenylthiazole |

Role in Stereoselective Synthesis

The prochiral nature of this compound makes it a significant substrate in stereoselective synthesis. The ketone's carbonyl group is planar and can be attacked by a reagent from either of its two faces. In an achiral environment, this leads to a racemic mixture of products. However, by using chiral catalysts or reagents, the reaction can be directed to favor the formation of one enantiomer over the other, a process known as enantioselective transformation. This is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even harmful.

Access to Chiral Building Blocks

The primary application of this compound in stereoselective synthesis is its conversion into the chiral alcohol, (R)- or (S)-2-chloro-1-(2-methoxyphenyl)ethanol. This enantiomerically enriched or pure product is a versatile chiral building block.

The resulting chiral chlorohydrin contains two reactive functional groups: a stereodefined secondary alcohol and a primary alkyl chloride. This bifunctionality allows for a range of subsequent transformations. For example, the chlorohydrin can be converted into chiral β-amino alcohols, a structural motif present in numerous pharmaceuticals. westlake.edu.cnresearchgate.net This transformation can be achieved via epoxide formation followed by nucleophilic ring-opening with an amine, or through direct substitution of the chloride by an amino group, with the stereocenter directing the outcome of subsequent reactions.

Enantioselective Transformations

The key enantioselective transformation involving this compound is the asymmetric reduction of its ketone group. Several methods have been developed for the highly enantioselective reduction of prochiral ketones, particularly aryl ketones. wikipedia.orguwindsor.ca

Catalytic Asymmetric Reduction: One of the most effective methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane as the reducing agent. nih.govresearchgate.net This method is well-known for its high enantioselectivity and predictable stereochemical outcome in the reduction of various ketones, including α-haloketones. The catalyst forms a complex with the ketone, sterically shielding one face of the carbonyl group and directing the hydride attack to the other face, thus producing the alcohol with high enantiomeric excess (ee).

Biocatalytic Reduction: Another powerful approach is the use of biocatalysts, such as ketoreductase (KRED) enzymes. researchgate.net These enzymes, often derived from microorganisms like yeast or bacteria, can reduce ketones with exceptionally high enantioselectivity under mild reaction conditions. Biocatalysis is considered an environmentally friendly method and has been successfully applied to the synthesis of chiral alcohols for pharmaceutical intermediates. mdpi.com For instance, the biocatalytic reduction of analogous α-chloroacetophenones has been shown to produce chiral alcohols with excellent yields and enantiomeric excesses exceeding 99%. mdpi.com

The following table summarizes research findings on the enantioselective reduction of ketones structurally similar to this compound, demonstrating the high potential for stereocontrol in this class of compounds.

| Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee) | Configuration |

|---|---|---|---|---|

| 2-Chloro-1-phenylethanone | Oxazaborolidine/BH₃ | 2-Chloro-1-phenylethanol (B167369) | 91% | S |

| 2-Chloro-1-(3-chlorophenyl)ethanone | Saccharomyces pastorianus (biocatalyst) | (S)-2-Chloro-1-(3-chlorophenyl)ethanol | >99% | S |

| 1-(4-Methoxyphenyl)ethanone | Chiral Lactam Alcohol/BH₃ | 1-(4-Methoxyphenyl)ethanol | 98% | R |

Derivatives and Analogues of 2 Chloro 1 2 Methoxyphenyl Ethanone

Synthesis of Halogenated Analogues (e.g., Fluoro-, Bromo-, Iodo-substituted)

The synthesis of halogenated analogues of 2-chloro-1-(2-methoxyphenyl)ethanone typically involves either the direct halogenation of a corresponding acetophenone (B1666503) precursor or a halogen exchange reaction. The choice of method often depends on the desired halogen and the substitution pattern of the aromatic ring.

Bromo-substituted Analogues: The preparation of α-bromoacetophenones is commonly achieved through the direct bromination of the corresponding acetophenone. For instance, 2-bromo-1-(4-chloro-2-methoxyphenyl)ethanone (B3032869) is synthesized by reacting 1-(4-chloro-2-methoxyphenyl)ethanone (B1603187) with bromine (Br₂) in a solvent like chloroform, typically at low temperatures (0–5°C) to control the reaction rate and minimize side products. dss.go.th Similarly, dibrominated analogues such as 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone (B1272319) can be prepared from the appropriately substituted acetophenone. wikipedia.org

Fluoro- and Chloro-substituted Phenyl Analogues: The synthesis of analogues bearing fluorine or additional chlorine atoms on the phenyl ring can be accomplished through several routes. A high-yielding method involves the conversion of a bromoacetophenone precursor to the desired chloroacetophenone. This is achieved by reacting the bromo derivative with benzenesulfonyl chloride (PhSO₂Cl) in a solvent such as acetonitrile. This halogen exchange reaction has been successfully applied to produce compounds like 2-chloro-1-(4-fluorophenyl)ethanone and 2-chloro-1-(2-fluorophenyl)ethanone (B135889) in excellent yields. google.com

Alternatively, direct chlorination of a substituted acetophenone is a viable route. The use of sulfuryl chloride (SO₂Cl₂) is a common method for the α-chlorination of aryl ketones. google.comgoogle.com This approach is widely applicable but may require careful control of reaction conditions to prevent chlorination of the activated aromatic ring, especially in the presence of alcohols which can moderate the reaction. google.com

Iodo-substituted Analogues: The synthesis of α-iodo analogues is less direct. Typically, the strategy involves preparing the iodo-substituted acetophenone first, which can then, in principle, be halogenated at the α-position. For example, 1-(2-iodo-4-methoxyphenyl)ethan-1-one is a known compound that serves as a precursor for further modification. nih.gov The subsequent α-halogenation would follow standard procedures, such as chlorination with sulfuryl chloride or bromination with bromine, although the reactivity of the iodo-substituted ring must be considered.

Table 1: Synthesis of Halogenated Analogues

| Analogue | Precursor | Reagents & Conditions | Ref. |

|---|---|---|---|

| 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone | 1-(4-chloro-2-methoxyphenyl)ethanone | Br₂ in CHCl₃, 0-5°C | dss.go.th |

| 2-Chloro-1-(4-fluorophenyl)ethanone | 2-Bromo-1-(4-fluorophenyl)ethanone | PhSO₂Cl, acetonitrile, 85°C | google.com |

| 2-Chloro-1-(2-fluorophenyl)ethanone | 2-Bromo-1-(2-fluorophenyl)ethanone | PhSO₂Cl, acetonitrile, 85°C | google.com |

| 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone | 5-Bromo-2-methoxyacetophenone | Brominating agent (e.g., Br₂) | wikipedia.org |

Synthesis of Variously Substituted Methoxy- and Hydroxy-phenyl Analogues

Altering the substitution pattern on the phenyl ring with additional methoxy (B1213986) or hydroxy groups significantly influences the electronic properties of the molecule. These analogues are generally prepared by two main strategies: Friedel-Crafts acylation of a substituted aromatic ring or by direct modification of a pre-existing acetophenone.

Methoxy-phenyl Analogues: The Friedel-Crafts acylation is a powerful method for synthesizing these analogues. For example, 2-chloro-1-(3,4-dimethoxyphenyl)ethanone (B1355218) is prepared by reacting 3,4-dimethoxybenzene (veratrole) with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). dss.go.th This reaction attaches the chloroacetyl group directly to the electron-rich veratrole ring. Similarly, 2-chloro-1-(2,5-dimethoxyphenyl)ethanone (B15164) is synthesized from 1,4-dimethoxybenzene (B90301) and chloroacetyl chloride. wikipedia.orgresearchgate.netijarsct.co.in

Hydroxy-phenyl Analogues: The synthesis of hydroxy-substituted analogues can be achieved by direct chlorination of the corresponding hydroxyacetophenone. In a representative synthesis, 2-chloro-1-(3-hydroxyphenyl)ethanone was prepared with a 95% yield by treating 3-hydroxyacetophenone with sulfuryl chloride in a mixed solvent system of methanol (B129727) and ethyl acetate/dichloromethane (B109758). chemicalbook.com This method provides a direct route to the α-chlorinated product.

For dihydroxy-substituted analogues, the Friedel-Crafts acylation remains a key method. The synthesis of 2-chloro-1-(2,4-dihydroxyphenyl)ethanone, also known as 4-(chloroacetyl)resorcinol, is accomplished by reacting resorcinol (B1680541) with chloroacetyl chloride using aluminum chloride as the catalyst in a solvent like nitrobenzene. This reaction proceeds with good yield (64%) and provides a crucial intermediate for further synthetic applications. wikipedia.org

Table 2: Synthesis of Methoxy- and Hydroxy-phenyl Analogues

| Analogue | Synthetic Method | Reagents & Conditions | Yield | Ref. |

|---|---|---|---|---|

| 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone | Friedel-Crafts Acylation | 3,4-Dimethoxybenzene, Chloroacetyl chloride, AlCl₃ | - | dss.go.th |

| 2-Chloro-1-(3-hydroxyphenyl)ethanone | α-Chlorination | 3-Hydroxyacetophenone, Sulfuryl chloride, MeOH/EtOAc/DCM | 95% | chemicalbook.com |

| 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone | Friedel-Crafts Acylation | Resorcinol, Chloroacetyl chloride, AlCl₃ in nitrobenzene | 64% | wikipedia.org |

| 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | Friedel-Crafts Acylation | 1,4-Dimethoxybenzene, Chloroacetyl chloride, AlCl₃ | - | researchgate.net |

Structural Modifications at the Ethanone (B97240) Backbone

The ethanone backbone of this compound offers multiple sites for structural modification, primarily through reactions at the carbonyl group and the α-carbon. These transformations lead to entirely new classes of compounds.

Reduction of the Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol, modifying the ethanone backbone to a chloro-ethanol structure. The reduction of 2-chloroacetophenones has been studied extensively. dss.go.th Bioreduction methods, for example using enzymes from Aspergillus terreus or Rhizopus oryzae, can stereoselectively reduce the ketone to the corresponding (R)- or (S)-2-chloro-1-phenylethanol. chemicalbook.com Chemical reduction using hydride transfer agents also yields the 2-chloro-1-phenylethanol (B167369) product. dss.go.th This transformation converts the planar carbonyl group into a chiral center.

Carbon Chain Extension via Condensation Reactions:

Claisen-Schmidt Condensation: α-Haloacetophenones can undergo base-catalyzed aldol (B89426) condensation with aromatic aldehydes in what is known as a Claisen-Schmidt condensation to form chalcones. researchgate.netijarsct.co.inresearchgate.netscispace.com Chalcones are α,β-unsaturated ketones (1,3-diaryl-2-propen-1-ones) and represent a significant structural modification, extending the ethanone backbone by two carbon atoms and introducing a carbon-carbon double bond. For example, reacting a substituted acetophenone like p-chloroacetophenone with a benzaldehyde (B42025) derivative in the presence of a base (e.g., NaOH or KOH) yields the corresponding chalcone (B49325) derivative. researchgate.netrsc.org

Darzens Condensation: The Darzens condensation (or glycidic ester condensation) provides a method to convert the chloroacetophenone backbone into an α,β-epoxy ketone (a glycidic ketone). wikipedia.orgorganic-chemistry.orgorganicreactions.orgmychemblog.com This reaction involves the treatment of the α-halo ketone with a base to form an enolate, which then reacts with an aldehyde or another ketone. The resulting halohydrin intermediate undergoes an intramolecular SN2 reaction to form the epoxide ring. wikipedia.orgmychemblog.com This reaction creates a three-membered epoxide ring fused to the original backbone, a significant structural alteration.

Table 3: Reactions Modifying the Ethanone Backbone

| Reaction Type | Reagents | Resulting Structure | Description | Ref. |

|---|---|---|---|---|

| Carbonyl Reduction | Hydride agents (e.g., NaBH₄) or Biocatalysts (e.g., S. cerevisiae) | α-Chloroalcohol | The ketone is reduced to a secondary alcohol. | dss.go.thchemicalbook.com |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Base (e.g., NaOH, KOH) | Chalcone (α,β-Unsaturated Ketone) | The backbone is extended to a propen-1-one structure. | ijarsct.co.inresearchgate.net |

| Darzens Condensation | Aldehyde/Ketone, Base (e.g., NaOEt, t-BuOK) | α,β-Epoxy Ketone (Glycidic Ketone) | An epoxide ring is formed adjacent to the carbonyl group. | wikipedia.orgorganic-chemistry.org |

Comparative Synthetic Methodologies for Derivatives

The synthesis of 2-chloroacetophenone (B165298) derivatives can be achieved through several distinct methodologies, each with its own advantages and limitations regarding scope, efficiency, and reaction conditions.

Direct Friedel-Crafts Acylation vs. Two-Step Chlorination: The most common methods for preparing chloroacetylated arenes are the one-step Friedel-Crafts acylation and the two-step process involving acetylation followed by α-chlorination.

Friedel-Crafts Acylation: This method involves the direct reaction of an aromatic compound (like anisole (B1667542) or veratrole) with chloroacetyl chloride using a Lewis acid catalyst (e.g., AlCl₃) or a strong Brønsted acid. dss.go.thrsc.orgorganic-chemistry.orgresearchgate.netmdpi.comnih.gov Its main advantage is efficiency, as it combines the introduction of the acetyl group and the chlorine atom in a single step. organic-chemistry.org However, it typically requires stoichiometric or greater amounts of the catalyst because the ketone product forms a complex with the Lewis acid. organic-chemistry.orgresearchgate.net This can lead to a large amount of corrosive waste during workup. organic-chemistry.org Furthermore, the reaction is generally limited to arenes that are not strongly deactivated.

α-Chlorination of Acetophenones: This two-step approach first involves the Friedel-Crafts acetylation of an arene with acetyl chloride or acetic anhydride, followed by the selective chlorination of the methyl group of the resulting acetophenone. organic-chemistry.org Common chlorinating agents include sulfuryl chloride (SO₂Cl₂). google.comgoogle.comchemicalbook.com While this method is less atom-economical, it can offer better control, especially for sensitive substrates where direct chloroacetylation might lead to side reactions. The development of greener protocols using toluene (B28343) as a solvent instead of chlorinated solvents like dichloromethane has improved the environmental profile of this method. google.comgoogle.com

The Hoesch Reaction for Hydroxy-Substituted Analogues: For the synthesis of hydroxyaryl ketones, the Hoesch (or Houben-Hoesch) reaction presents an important alternative to the Friedel-Crafts acylation. wikipedia.org

Hoesch Reaction: This reaction involves the condensation of an electron-rich arene (such as a phenol (B47542) or aniline) with a nitrile (e.g., chloroacetonitrile) in the presence of an acid catalyst (HCl and a Lewis acid). wikipedia.org The reaction proceeds via an imine intermediate, which is hydrolyzed during workup to yield the aryl ketone. wikipedia.org The primary advantage of the Hoesch reaction is its applicability to highly activated, electron-rich systems like phloroglucinol (B13840) or resorcinol, where Friedel-Crafts reactions can sometimes be difficult to control.

The choice of synthetic methodology ultimately depends on the specific target molecule, the availability and reactivity of the starting materials, and the desired scale and environmental impact of the synthesis.

Mechanistic Investigations of Reactions Involving 2 Chloro 1 2 Methoxyphenyl Ethanone

Detailed Reaction Pathway Delineation

A definitive, experimentally verified reaction pathway for 2-Chloro-1-(2-methoxyphenyl)ethanone in various organic reactions has not been extensively documented. Generally, as an α-haloketone, it is expected to participate in nucleophilic substitution and elimination reactions. The presence of the methoxy (B1213986) group at the ortho position on the phenyl ring can influence the reaction pathway through steric and electronic effects. However, without specific studies, any proposed pathway remains theoretical.

Kinetic Studies and Reaction Rate Determination

Quantitative data from kinetic studies, including reaction rates, rate constants, and the order of reaction with respect to various reactants for this compound, are not specifically reported in the available literature. Such studies are crucial for determining the factors that influence the speed of a reaction and for substantiating a proposed reaction mechanism.

Elucidation of Transition States and Intermediates

The elucidation of transition states and the isolation or spectroscopic observation of intermediates are critical for a complete mechanistic understanding. For reactions involving this compound, there is a lack of published research detailing the specific transition state structures or the characterization of any reaction intermediates. Computational chemistry could offer insights into these transient species, but experimental validation is not currently available.

Stereochemical Analysis of Reaction Outcomes

Information regarding the stereochemical analysis of reactions involving this compound is not available. Such analyses would be pertinent if the reaction creates a new stereocenter or if the starting material were chiral. Without experimental data, it is not possible to comment on the stereoselectivity or stereospecificity of its reactions.

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 1 2 Methoxyphenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR (¹H NMR) spectrum of 2-Chloro-1-(2-methoxyphenyl)ethanone would be expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons adjacent to the carbonyl and chlorine, and the methoxy (B1213986) group protons.

Based on the analysis of related structures, such as 2-chloro-1-(3-hydroxyphenyl)ethanone tcichemicals.com, the aromatic protons would likely appear as a series of multiplets in the downfield region of the spectrum, typically between δ 6.8 and 7.8 ppm. The exact chemical shifts and coupling patterns would be influenced by the electron-donating methoxy group and the electron-withdrawing acetyl group. The methylene protons of the chloromethyl group (-CH₂Cl) would be expected to produce a singlet further downfield than a typical alkyl group due to the deshielding effects of the adjacent carbonyl and chlorine atom, likely in the range of δ 4.5 to 5.0 ppm. The methoxy group (-OCH₃) protons would appear as a sharp singlet in the upfield region, typically around δ 3.9 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.8 | Multiplet |

| -CH₂Cl | 4.5 - 5.0 | Singlet |

| -OCH₃ | ~3.9 | Singlet |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

For this compound, the carbonyl carbon (C=O) would be the most downfield signal, anticipated to be in the region of δ 190-195 ppm. The aromatic carbons would generate a set of signals between δ 110 and 160 ppm. The carbon of the chloromethyl group (-CH₂Cl) would likely resonate around δ 45-50 ppm, while the methoxy carbon (-OCH₃) would be expected at approximately δ 55-60 ppm. For comparison, in 2-chloro-1-phenylethanone, the carbonyl carbon appears at δ 191.0 ppm and the -CH₂Cl carbon is at δ 46.0 ppm. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| Aromatic-C | 110 - 160 |

| -OCH₃ | 55 - 60 |

| -CH₂Cl | 45 - 50 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings, particularly within the aromatic ring, helping to delineate the substitution pattern.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition.

GC-MS combines gas chromatography for separation with mass spectrometry for detection. For this compound, GC-MS analysis would provide the retention time and the electron ionization (EI) mass spectrum. The mass spectrum of the 4-methoxy isomer shows a molecular ion peak, and it is expected that the 2-methoxy isomer would behave similarly. nih.gov The fragmentation pattern would likely involve the loss of a chlorine atom, a chloromethyl radical, and cleavage at the carbonyl group, leading to characteristic fragment ions.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the parent ion and its fragments. This is a critical step in confirming the identity of a newly synthesized or uncharacterized compound. For C₉H₉ClO₂, the calculated exact mass would be a key parameter for confirmation.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups and fingerprinting the molecular structure of this compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is expected to be dominated by vibrations associated with the carbonyl group, the aromatic ring, the methoxy substituent, and the carbon-chlorine bond.

Key vibrational modes anticipated for this compound include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Carbonyl (C=O) Stretching: This is a strong, characteristic absorption for ketones, generally found in the region of 1680-1715 cm⁻¹. The conjugation with the aromatic ring and the electronic effect of the ortho-methoxy group influence its precise position.

Aromatic C=C Stretching: These vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.

Asymmetric and Symmetric C-O-C Stretching: The aryl-alkyl ether linkage of the methoxy group gives rise to a strong asymmetric stretch (around 1240-1260 cm⁻¹) and a weaker symmetric stretch.

C-Cl Stretching: The vibration for the carbon-chlorine single bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

While specific experimental data for this compound is not widely published, analysis of related structures provides valuable comparative data. For instance, a study on the derivative 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone identified the C=O stretch at a higher frequency of 1812 cm⁻¹, with aromatic C=C stretches at 1658 and 1612 cm⁻¹ and an Ar-H stretch at 3155 cm⁻¹. niscpr.res.in In another related class of compounds, 1-(4-methyl-2,5-dimethoxyphenyl)ethanone clubbed chalcone (B49325) derivatives, the α,β-unsaturated carbonyl group absorption was noted around 1653 cm⁻¹. wisdomlib.org

Table 1: Illustrative FT-IR Data for Related Ketone Compounds

| Compound | Functional Group | Vibrational Frequency (cm⁻¹) | Source |

|---|---|---|---|

| 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone | Carbonyl (C=O) | 1812 | niscpr.res.in |

| Aromatic (C=C) | 1658, 1612 | niscpr.res.in | |

| Aromatic (Ar-H) | 3155 | niscpr.res.in |

Fourier Transform Raman (FT-Raman) spectroscopy serves as a complementary technique to FT-IR. It detects vibrations that cause a change in molecular polarizability. For aromatic compounds like this compound, FT-Raman is particularly useful for observing symmetric vibrations and skeletal modes of the benzene (B151609) ring, which may be weak in the IR spectrum.

Expected prominent signals in the FT-Raman spectrum would include the symmetric "breathing" mode of the phenyl ring and other C=C stretching vibrations. The carbonyl stretch is also typically Raman active. A combined analysis of both FT-IR and FT-Raman spectra, often supported by Density Functional Theory (DFT) calculations, allows for a more complete assignment of the vibrational modes of the molecule. nih.gov This dual approach helps to resolve ambiguities and provides a comprehensive vibrational profile, confirming the molecular structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its chromophoric groups: the substituted benzene ring and the carbonyl group.

The primary electronic transitions observed are:

π → π* transitions: Associated with the aromatic system, these are typically intense and occur at lower wavelengths.

n → π* transitions: These are weaker absorptions related to the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. They occur at higher wavelengths compared to the π → π* transitions.

The presence of the methoxy group (an auxochrome) on the phenyl ring can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone (B1666503). While specific data for the 2-methoxy isomer is limited, its structural isomer, 2-chloro-1-(4-methoxyphenyl)ethanone, is reported to have an absorption maximum (λmax) at 285 nm in an aqueous sulfuric acid solution. tcichemicals.com The position of the methoxy group (ortho in the title compound versus para in the isomer) can subtly influence the electronic environment and, consequently, the exact λmax value.

Table 2: UV-Vis Absorption Data for a Structural Isomer

| Compound | Solvent | λmax (nm) | Source |

|---|

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not publicly documented, extensive studies on its isomers and analogues offer critical insights into its likely solid-state conformation.

For example, the crystal structure of the isomer 2-chloro-1-(4-methoxyphenyl)ethanone has been determined. nih.gov It crystallizes in the monoclinic space group P2₁/c. nih.gov Similarly, the bromo-analogue, 2-bromo-1-(4-methoxyphenyl)ethanone , also adopts a monoclinic P2₁/c space group with comparable unit cell dimensions. researchgate.net This suggests that the packing of such molecules is governed by consistent intermolecular forces.

Studies on other derivatives, such as 2-chloro-1-(3-hydroxyphenyl)ethanone , reveal that the molecule is nearly planar and forms inversion-symmetric dimers in the crystal lattice through strong hydrogen bonds. researchgate.netnih.gov This highlights the importance of intermolecular interactions in dictating the supramolecular assembly. For this compound, one would expect the crystal packing to be influenced by weak C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings.

Table 3: Crystallographic Data for Isomers and Analogues of this compound

| Compound | Crystal System | Space Group | Unit Cell Parameters | Source |

|---|---|---|---|---|

| 2-Chloro-1-(4-methoxyphenyl)ethanone | Monoclinic | P 1 2₁/c 1 | a = 7.6079 Å, b = 12.296 Å, c = 9.9240 Å, β = 111.097° | nih.gov |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | Monoclinic | P2₁/c | a = 7.7360 Å, b = 12.441 Å, c = 10.048 Å, β = 111.42° | researchgate.net |

This comparative crystallographic data provides a strong foundation for predicting the solid-state structure and packing behavior of this compound.

Computational Chemistry and Theoretical Studies on 2 Chloro 1 2 Methoxyphenyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties and has been applied to various related compounds to understand their electronic characteristics and reactivity. niscpr.res.innanobioletters.com A typical DFT study on 2-Chloro-1-(2-methoxyphenyl)ethanone would calculate the total energy, electron density, and orbital energies, providing insight into its electronic distribution and behavior.

Molecular Geometry Optimization and Conformer Analysis

This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds, conformer analysis is crucial. This would involve identifying different possible spatial arrangements (conformers) and determining their relative stabilities. Such analyses have been performed on related structures to determine the most probable molecular geometry. niscpr.res.in

Vibrational Frequency Calculations and Assignment

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, scientists can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and rocking of bonds. This serves as a valuable tool for structural confirmation. niscpr.res.innanobioletters.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The properties of these orbitals are key indicators of a molecule's reactivity, electronic properties, and stability.

Highest Occupied Molecular Orbital (HOMO) Properties

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential, and its spatial distribution indicates the regions of the molecule that are most likely to be involved in nucleophilic attacks.

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity, and its distribution highlights the regions susceptible to electrophilic attack.

HOMO-LUMO Energy Gap and Chemical Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. wikipedia.org A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small energy gap suggests that a molecule is more reactive.

While the methodologies are well-established, the specific application and resulting data for this compound are not available in the public domain based on the conducted search. Further dedicated computational research is required to generate the specific data tables and detailed findings requested.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, offering insights into its reactivity and intermolecular interaction sites. The MEP surface illustrates the electrostatic potential, which is calculated by considering the interaction energy between a positive point charge (a proton) and the molecule's electron density and nuclei. This map is color-coded to identify regions of varying electron density.

For this compound, the MEP map highlights specific reactive zones.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are indicative of sites susceptible to electrophilic attack. In this molecule, the most negative potential is concentrated around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and the presence of lone pairs of electrons. The oxygen atom of the methoxy (B1213986) group (-OCH₃) also represents a region of negative potential, albeit less intense than the carbonyl oxygen.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms, particularly those attached to the aromatic ring and the chloromethyl group, exhibit positive electrostatic potential. The area around the carbon atom of the carbonyl group also shows a degree of positive potential, making it a primary site for nucleophilic addition reactions.

Neutral Regions (Green): These zones represent areas with a near-zero potential, typically found over the carbon framework of the aromatic ring.

The MEP analysis thus provides a qualitative prediction of where the molecule will interact with other chemical species. The distinct positive and negative potentials on the surface of this compound are fundamental to understanding its role in chemical reactions.

Table 1: Predicted Reactive Sites from MEP Analysis

| Site | Type of Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen | Negative (Electron-rich) | Site for electrophilic attack, hydrogen bond acceptor |

| Methoxy Oxygen | Negative (Electron-rich) | Site for electrophilic attack, hydrogen bond acceptor |

| Carbonyl Carbon | Positive (Electron-deficient) | Site for nucleophilic attack |

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions